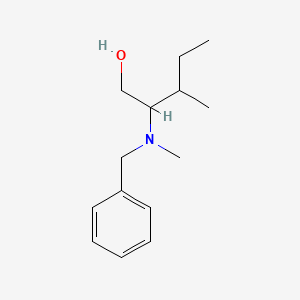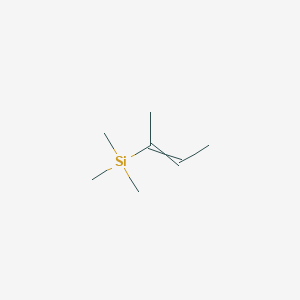
But-2-en-2-yl(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a chemical compound with the molecular formula C7H16Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
准备方法
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylsilane with 1-methyl-1-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other organosilicon compounds.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with alkenes or alkynes to form more complex organosilicon compounds.
科学研究应用
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules or surfaces to study biological interactions.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique properties.
作用机制
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to interact with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of new compounds or materials. Its reactivity is influenced by the presence of the silicon atom and the organic groups attached to it, which can participate in various chemical reactions.
相似化合物的比较
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to a silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom along with three methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom along with three methyl groups.
The uniqueness of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds.
属性
分子式 |
C7H16Si |
|---|---|
分子量 |
128.29 g/mol |
IUPAC 名称 |
but-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChI 键 |
QOZLCBPYZLFNST-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



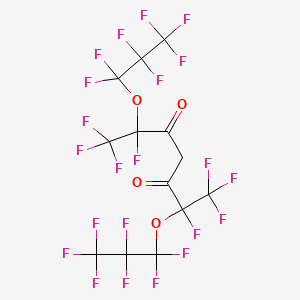
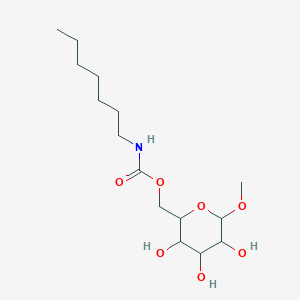
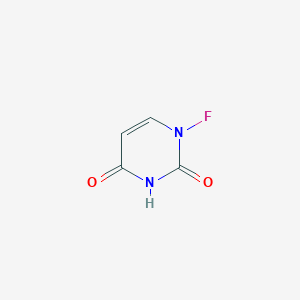
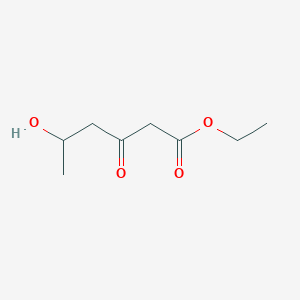
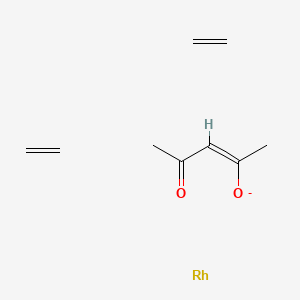
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
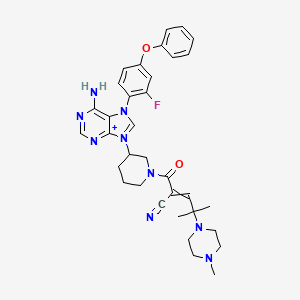

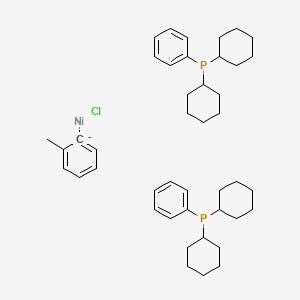
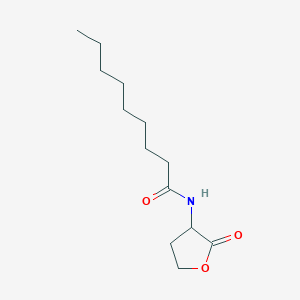

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
